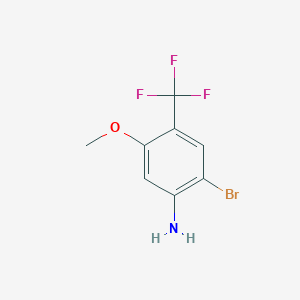

2-Bromo-5-methoxy-4-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-5-methoxy-4-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 694514-19-7 . It has a molecular weight of 270.05 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C8H7BrF3NO . More detailed structural information can be found in databases like ChemSpider .

Physical and Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Applications De Recherche Scientifique

Synthesis and Spectral Properties

2-Bromo-5-methoxy-4-(trifluoromethyl)aniline has been used in the synthesis of novel metal complexes with remarkable properties. Leela et al. (2019) demonstrated the synthesis of azobenzene-based 5-bromo 4-methoxy salicylideneaniline ligands with ZnCl2 and FeCl3, leading to compounds with potential applications in structural, magnetic, and nonlinear optical properties (Leela, Banu, Dhiviya, & Poomalai, 2019).

Applications in Vibrational Analysis

The compound is also involved in vibrational analysis studies. Revathi et al. (2017) conducted experimental and theoretical vibrational analysis of related compounds, indicating its potential application in understanding molecular electronic structures (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Use in Organic Synthesis

This compound is a significant intermediary in organic synthesis. For example, Marull and Schlosser (2003) described its role in the acid-catalyzed cyclization-condensation of anilines, forming compounds that can be further modified for diverse applications (Marull & Schlosser, 2003).

Optical and Electronic Studies

In the field of optical and electronic studies, Finazzi et al. (2003) used derivatives of this compound for spectroscopic studies, providing insights into vibrational, geometrical, and electronic properties (Finazzi, Piovoso, Massa, Jubert, Romanelli, Jios, & Autino, 2003).

Liquid Crystal Research

Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, to investigate their properties as liquid crystals (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Investigating Steric Effects

Schlosser et al. (2006) explored the trifluoromethyl group's role in steric pressure transmission in chemical reactions, using derivatives of 2-bromo-4-(trifluoromethyl)aniline (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).

Safety and Hazards

“2-Bromo-5-methoxy-4-(trifluoromethyl)aniline” is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, vapors, or spray, and not getting the compound in eyes, on skin, or on clothing .

Relevant Papers

There are several peer-reviewed papers related to “this compound” and similar compounds. For instance, one study used 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat: a urinary excretion balance study without the use of radiolabelling . More related papers can be found on databases like Sigma-Aldrich .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis c virus (hcv) ns3 protease .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly inhibiting the function of the hcv ns3 protease, thereby preventing the replication of the virus .

Biochemical Pathways

Given its potential role as an inhibitor of hcv ns3 protease, it may affect the viral replication pathway of hepatitis c .

Result of Action

Based on its potential role as an inhibitor of hcv ns3 protease, it can be inferred that the compound may prevent the replication of the hepatitis c virus, thereby reducing the viral load .

Analyse Biochimique

Biochemical Properties

It is known to be involved in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.

Cellular Effects

Given its role in the synthesis of HCV NS3 protease inhibitors , it may influence cell function by affecting viral replication processes.

Molecular Mechanism

It is known to be used in the synthesis of HCV NS3 protease inhibitors , suggesting that it may exert its effects at the molecular level through interactions with this enzyme.

Propriétés

IUPAC Name |

2-bromo-5-methoxy-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-14-7-3-6(13)5(9)2-4(7)8(10,11)12/h2-3H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFDHHXRRSOFSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(F)(F)F)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2608075.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2608076.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2608077.png)

![N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide](/img/structure/B2608081.png)

![(1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol](/img/structure/B2608083.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2608088.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2608095.png)

![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2608097.png)

![2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2608098.png)